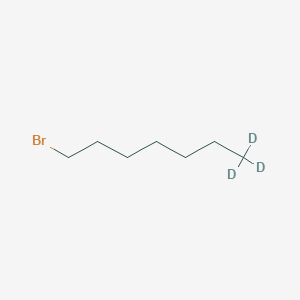

1-Butanol-2,2,3,3,4,4,4-D7

Übersicht

Beschreibung

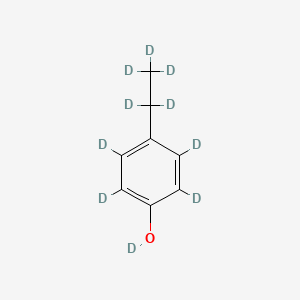

1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is employed as a halogenated solvent in electrospray liquid chromatography . It can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .

Molecular Structure Analysis

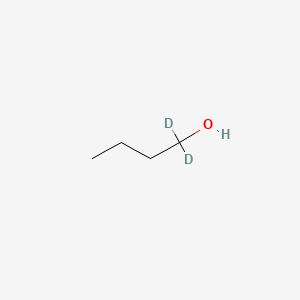

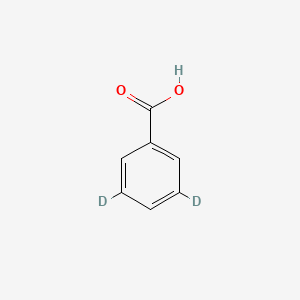

The molecular formula of 1-Butanol-2,2,3,3,4,4,4-D7 is C4H3D7O . The average mass is 81.165 Da and the mono-isotopic mass is 81.117104 Da .Chemical Reactions Analysis

1-Butanol-2,2,3,3,4,4,4-D7 can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .Wissenschaftliche Forschungsanwendungen

Photosynthetic Biosynthesis

1-Butanol-2,2,3,3,4,4,4-D7 can be used in the photosynthetic biosynthesis of 1-butanol from CO2 in cyanobacteria . This process involves introducing and re-casting the 1-butanol biosynthetic pathway at the gene and enzyme levels, optimizing the 5′-regions of expression units for tuning transcription and translation, rewiring the carbon flux, and rewriting the photosynthetic central carbon metabolism to enhance the precursor supply .

Biofuel Production

Cyanobacteria can be engineered to directly convert CO2 and water into biofuels and chemicals via photosynthesis using sunlight as energy . 1-Butanol-2,2,3,3,4,4,4-D7 can be used in this process to produce butanol, an important and promising biofuel candidate .

Chemical Feedstock

Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is also used in the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones .

Synthesis of Poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether)

1-Butanol-2,2,3,3,4,4,4-D7 can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .

Solvent in Various Industries

Butanol is used as an efficient diluent solvent in the oil industry, perfume industry, and as an extracting agent (food-grade) in the flavor industry .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is an alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of 1-Butanol-2,2,3,3,4,4,4-D7 are likely to be similar to those of other alcohols, which typically interact with various enzymes and cellular membranes .

Mode of Action

This can affect the structure and function of proteins and lipids in the cell membrane, leading to changes in cell behavior .

Biochemical Pathways

For example, alcohols can inhibit or enhance the activity of certain enzymes, leading to changes in the rates of metabolic reactions .

Pharmacokinetics

They are rapidly metabolized, often to carbon dioxide, which is the major metabolite . The rate of metabolism can influence the bioavailability of the alcohol, affecting its distribution, duration of action, and potential for toxicity .

Result of Action

Effects can range from changes in cell membrane fluidity and permeability to alterations in enzyme activity and gene expression .

Action Environment

For example, certain substances can enhance or inhibit the metabolism of alcohols, affecting their pharmacokinetics and pharmacodynamics .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-NCKGIQLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol-2,2,3,3,4,4,4-D7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.